REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7])([O-:3])=[O:2].C[Si](C)(C)[O:15][C:16]([CH3:21])=[CH:17][C:18](=[O:20])[CH3:19]>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([CH:17]([C:18](=[O:20])[CH3:19])[C:16](=[O:15])[CH3:21])=[O:7])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=CC(C)=O)C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 140° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
was then purified by column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)C(C(C)=O)C(C)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |